molecular formula C14H8ClIN2O2 B6350869 2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine CAS No. 1426142-80-4

2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No. B6350869
CAS RN: 1426142-80-4
M. Wt: 398.58 g/mol
InChI Key: DWKWHRSVZCLSAC-UHFFFAOYSA-N
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Description

The compound “2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine” is a complex organic molecule that contains several functional groups. It has a benzodioxole group, an imidazo[1,2-a]pyridine group, and halogen atoms (chlorine and iodine) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the connectivity of its atoms. Unfortunately, without specific data or a visual representation, it’s challenging to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the halogen atoms (chlorine and iodine), which are often involved in substitution reactions. The benzodioxole and imidazo[1,2-a]pyridine groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of halogen atoms could increase its molecular weight and potentially affect its solubility .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis process, and investigating its reactivity and interactions with other compounds .

Biochemical Analysis

Biochemical Properties

2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins By inhibiting COX enzymes, this compound can modulate inflammatory responses and pain signaling pathways

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting tubulin polymerization . This leads to cell cycle arrest and programmed cell death, making it a potential candidate for anticancer therapies. Moreover, this compound may affect other cellular processes such as oxidative stress response and mitochondrial function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of pro-inflammatory prostaglandins . Additionally, this compound binds to tubulin, preventing its polymerization and thereby disrupting microtubule formation . This action interferes with cell division and promotes apoptosis in cancer cells. Furthermore, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors. Studies have shown that its biological activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo models has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The metabolic pathways of this compound may also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and excretion. Additionally, this compound may influence metabolic flux and alter the levels of specific metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can be influenced by factors such as tissue perfusion, binding affinity, and cellular uptake rates.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct its localization to specific organelles, where it can exert its biological effects. For example, its accumulation in the mitochondria may influence mitochondrial function and induce apoptosis in cancer cells.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClIN2O2/c15-9-2-4-12-17-13(14(16)18(12)6-9)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKWHRSVZCLSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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